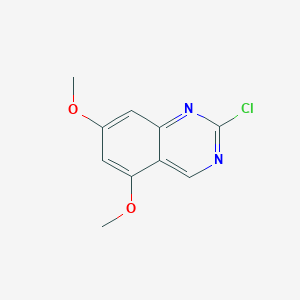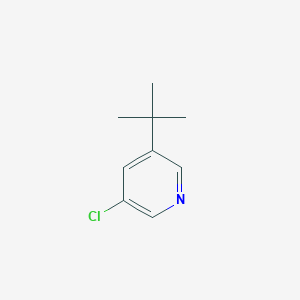
3-Bromo-5-(bromomethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, with a methyl group at the 4 position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Bromo-5-(bromomethyl)-4-methylpyridine involves the bromination of 3,5-dimethylpyridine. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl₄). The reaction proceeds under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
For large-scale industrial production, an alternative method involves the use of 5-methylnicotinic acid as the starting material. This method is more environmentally friendly and involves fewer hazardous reagents. The process includes the esterification of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, followed by reduction with sodium borohydride to yield (5-methylpyridin-3-yl)methanol. This intermediate is then brominated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines.
Applications De Recherche Scientifique
3-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds that can act as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the synthesis of potential therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent bonding or non-covalent interactions. The bromine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π stacking or hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3,5-Dibromopyridine: Contains two bromine atoms but lacks the methyl group, affecting its steric and electronic properties.
4-Bromo-3-methylpyridine: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications, particularly in the pharmaceutical industry .
Propriétés
Formule moléculaire |
C7H7Br2N |
|---|---|
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
3-bromo-5-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,2H2,1H3 |
Clé InChI |
XXUSRHHJXVPELW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)









![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)



